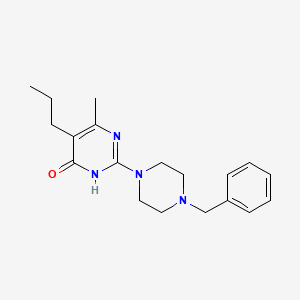![molecular formula C19H22BrNOS B6004109 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B6004109.png)
4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have various scientific research applications, including its use as a potential therapeutic agent for the treatment of certain diseases.
作用機序
The mechanism of action of 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine is not fully understood. However, studies have suggested that it exerts its effects by modulating the activity of various signaling pathways and molecular targets. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. It also modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine exhibits various biochemical and physiological effects. It has been found to inhibit the proliferation and induce apoptosis of cancer cells by modulating the activity of various signaling pathways. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to protect against neurotoxicity by modulating the activity of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the advantages of using 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine in lab experiments is its high yield and purity. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.
将来の方向性
There are several future directions for the scientific research of 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and molecular targets in more detail. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine involves the reaction of 4-bromo-5-ethyl-2-thiophenecarboxylic acid with benzylamine and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine in high yield and purity.
科学的研究の応用
4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine has been found to have various scientific research applications. It has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine exhibits anti-proliferative and apoptotic effects on cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against neurotoxicity by modulating the activity of neurotransmitters.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-bromo-5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-2-17-16(20)13-18(23-17)19(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXCSMLHZDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4-bromo-5-ethylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6004054.png)
![7-(2,2-dimethylpropyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004057.png)
![1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6004060.png)
![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)
![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6004090.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)
![ethyl 3-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6004114.png)

![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)